molecular formula C21H12F3N3O B2657936 (((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1022405-50-0

(((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2657936
CAS No.: 1022405-50-0
M. Wt: 379.342
InChI Key: OIZQFKQFZYOBET-UHFFFAOYSA-N
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Description

The compound “(((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile” is a structurally complex molecule featuring a naphthyloxy group, a trifluoromethyl-substituted phenyl ring, and a dicarbonitrile moiety.

Properties

IUPAC Name

2-[[2-naphthalen-1-yloxy-5-(trifluoromethyl)anilino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3N3O/c22-21(23,24)16-8-9-20(18(10-16)27-13-14(11-25)12-26)28-19-7-3-5-15-4-1-2-6-17(15)19/h1-10,13,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZQFKQFZYOBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves multiple steps, typically starting with the preparation of the naphthyloxy and trifluoromethylphenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Industrial production methods may vary, but they generally involve controlled reaction environments to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to penetrate cellular membranes and target specific enzymes involved in cancer metabolism.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.
  • Inhibitors of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes such as kinases or phosphatases, which are crucial in signal transduction pathways. This inhibition can lead to modulation of various biological processes, making it a candidate for drug development targeting diseases like diabetes or cardiovascular disorders.

Applications in Agrochemicals

  • Pesticides : The structural characteristics of (((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile suggest potential use as a pesticide. Compounds with similar frameworks have been developed to target insect pests effectively while minimizing toxicity to non-target organisms .
  • Herbicides : The compound's ability to interfere with plant metabolic processes positions it as a candidate for herbicide development. Its selective action can help manage weed populations without harming crops .

Applications in Materials Science

  • Polymer Chemistry : Due to its reactive functional groups, the compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and composite materials .
  • Dyes and Pigments : The vibrant color properties associated with naphthalene derivatives make this compound suitable for use in dyes and pigments for textiles and plastics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent anticancer activity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound showed effective control over specific pest populations while maintaining safety profiles for beneficial insects. This was particularly noted in studies focusing on integrated pest management strategies .

Mechanism of Action

The mechanism of action of (((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of arylaminomethylene-dicarbonitrile derivatives, which vary in substituents on the phenyl ring. Below is a comparative analysis based on structural features, molecular properties, and available data from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
(((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile (Target) Not explicitly provided ~381 (estimated) Not provided 2-Naphthyloxy, CF₃
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile C₁₆H₈ClF₃N₄S 380.78 1024414-83-2 Pyridylthio, Cl, CF₃
(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile Not provided Not provided 1024335-28-1 Pyridylthio, Cl
(((4-(((4-Methylpyrimidin-2-yl)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile C₁₅H₁₂N₆O₂S 356.37 Not provided Pyrimidinyl, sulfonyl, methyl

Key Observations:

Substituent Effects: The target compound’s naphthyloxy group introduces a bulky aromatic system, likely enhancing hydrophobicity compared to pyridylthio or pyrimidine analogs. This may improve membrane permeability but reduce solubility in aqueous media . Chlorine and trifluoromethyl groups in analogs (e.g., CAS 1024414-83-2) increase electronegativity and metabolic resistance, which are advantageous in agrochemical or pharmaceutical contexts .

Synthetic Accessibility: Analogs like CAS 1024414-83-2 are commercially available (e.g., from EOS Med Chem and Biosynth Ltd), suggesting established synthetic routes .

Research Implications

  • Biological Activity : The trifluoromethyl group and aromatic systems in these compounds are common in kinase inhibitors or antimicrobial agents. Further studies could explore the target compound’s efficacy in these domains .
  • Material Science : The rigid naphthyloxy structure may lend itself to applications in organic electronics or as a ligand in coordination chemistry .

Biological Activity

The compound (((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, with CAS No. 1022405-50-0, is a synthetic organic molecule notable for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthesis, and relevant research findings.

  • Molecular Formula : C21H12F3N3O
  • Molecular Weight : 379.33 g/mol
  • Structure : The compound features a naphthyloxy group and trifluoromethyl substituents, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups conducive to biological activity. Specific methodologies may vary, but they often include the use of nucleophilic substitutions and condensation reactions to achieve the desired molecular structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. Research indicates that derivatives of trifluoromethyl phenyl compounds exhibit significant antibacterial activity against resistant strains of bacteria.

  • Mechanism of Action :
    • These compounds are believed to inhibit bacterial growth by interfering with macromolecular synthesis, affecting cell wall integrity and function.
    • Studies have shown that certain derivatives can disrupt biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, making them effective against infections that are difficult to treat with conventional antibiotics .
  • Case Studies :
    • In one study, a series of N-(trifluoromethyl)phenyl substituted compounds demonstrated effectiveness against antibiotic-resistant Gram-positive bacteria with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .
    • Another investigation revealed that specific derivatives could eradicate preformed biofilms more effectively than the standard antibiotic vancomycin .

Cytotoxicity

While assessing the therapeutic potential of this compound, it is crucial to evaluate its cytotoxic effects on human cells. The selectivity index indicates that some derivatives exhibit low toxicity towards cultured human embryonic kidney cells (HEK293), with IC50 values significantly higher than their antibacterial concentrations .

Antimicrobial Efficacy Against Various Strains

CompoundStrainMIC (μg/mL)
25S. aureus0.78
25E. faecalis6.25
VS. aureus6.25
VE. faecalis25

Cytotoxicity Profile

CompoundCell LineIC50 (μg/mL)
6HEK2938
25HEK293>12

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, and how can reaction conditions be refined to improve yield?

  • Methodological Answer : Synthesis of polycyclic dicarbonitrile derivatives typically involves multi-step condensation reactions. For example, analogous compounds are synthesized via one-pot reactions using amidrazones and dicarbonitrile precursors under controlled temperatures (e.g., 90°C in DMF) . Key parameters include solvent choice (polar aprotic solvents like DMF), stoichiometric ratios, and purification via recrystallization (e.g., ethanol/water mixtures). Yield optimization may require iterative adjustments to reaction time and catalyst use.

Q. How can researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and carbon backbone connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For example, analogous naphtho-furan derivatives were characterized using ¹H-NMR shifts at δ 7.2–8.5 ppm for aromatic protons and IR peaks for carbonyl groups .

Q. What solvent systems are suitable for solubility and stability testing of this compound in biological assays?

  • Methodological Answer : Prioritize solvents with low polarity (e.g., DMSO, THF) for initial solubility screening. Stability studies should assess hydrolysis susceptibility of the trifluoromethyl and dicarbonitrile groups under varying pH (e.g., pH 7.4 for physiological conditions). UV-Vis spectroscopy can monitor degradation over time. Toxicological precedents for naphthalene derivatives suggest monitoring hepatic and renal effects in vitro .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in modulating electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with non-fluorinated analogs to isolate the trifluoromethyl group’s impact. Spectroelectrochemical methods (e.g., cyclic voltammetry) may reveal redox behavior linked to the CF₃ substituent .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for naphthalene-derived compounds?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo). Use hepatic microsomal assays to simulate metabolic pathways and compare with in vivo biomarker data (e.g., urinary metabolites). ATSDR’s tiered review process, which prioritizes peer-reviewed studies and expert validation, provides a framework for reconciling conflicting data .

Q. How can computational modeling predict environmental fate and degradation pathways of this compound?

  • Methodological Answer : Employ QSAR models to estimate partition coefficients (Log P) and biodegradation potential. Molecular dynamics simulations can model interactions with soil organic matter or aqueous environments. Environmental monitoring data for similar naphthalene derivatives (e.g., air/water partitioning) should inform baseline parameters .

Q. What in vitro assays are appropriate for evaluating the compound’s interaction with biological targets, such as enzyme inhibition?

  • Methodological Answer : Use fluorescence-based assays to screen for inhibition of cytochrome P450 isoforms (e.g., CYP3A4) or kinases. Surface Plasmon Resonance (SPR) quantifies binding kinetics to target proteins. Precedents from naphthalene methanol derivatives suggest monitoring dose-dependent effects on respiratory enzymes .

Data Presentation and Analysis

Q. How should researchers design tables to compare synthetic yields and spectral data across analogs?

  • Example Table :

AnalogYield (%)¹H-NMR (δ, ppm)IR (C≡N, cm⁻¹)
A707.8–8.2 (m, 4H)2215
B827.5–8.1 (m, 5H)2208
  • Methodology : Tabulate reaction conditions (solvent, temperature), spectral fingerprints, and bioactivity metrics. Reference peer-reviewed spectral libraries for validation .

Key Considerations for Contradictory Data

  • Cross-validate findings using orthogonal techniques (e.g., LC-MS alongside NMR).
  • Consult tiered evidence hierarchies, such as ATSDR’s criteria for study inclusion (Table B-1), which prioritize controlled exposure routes and peer-reviewed data .

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